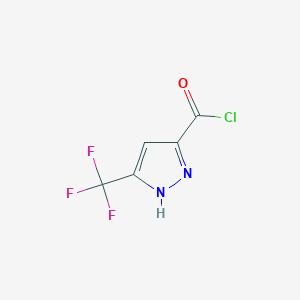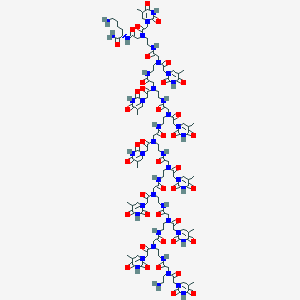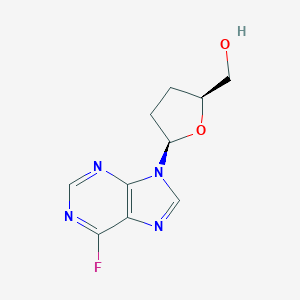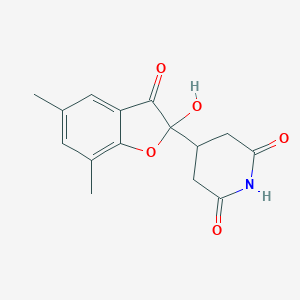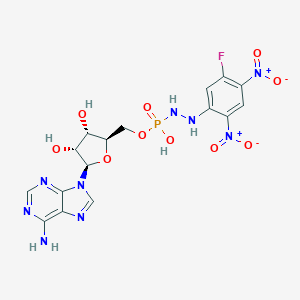
Adenosine-5-N'-(2,4-dinitro-5-fluorophenyl)phosphohydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adenosine-5-N'-(2,4-dinitro-5-fluorophenyl)phosphohydrazine, also known as ADPFP, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play important roles in various cellular signaling pathways. ADPFP has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively studied.
Mecanismo De Acción
The mechanism of action of Adenosine-5-N'-(2,4-dinitro-5-fluorophenyl)phosphohydrazine involves its inhibition of PTPs. PTPs are enzymes that remove phosphate groups from proteins, thereby modulating their activity. By inhibiting PTPs, Adenosine-5-N'-(2,4-dinitro-5-fluorophenyl)phosphohydrazine can increase the phosphorylation of proteins and modulate their activity. This can have downstream effects on various cellular signaling pathways, leading to changes in cell behavior.
Efectos Bioquímicos Y Fisiológicos
Adenosine-5-N'-(2,4-dinitro-5-fluorophenyl)phosphohydrazine has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that Adenosine-5-N'-(2,4-dinitro-5-fluorophenyl)phosphohydrazine can inhibit the activity of various PTPs, including SHP-1, SHP-2, and PTP1B. In vivo studies have shown that Adenosine-5-N'-(2,4-dinitro-5-fluorophenyl)phosphohydrazine can modulate various signaling pathways, leading to changes in cell behavior. For example, Adenosine-5-N'-(2,4-dinitro-5-fluorophenyl)phosphohydrazine has been shown to inhibit the growth of cancer cells and promote insulin signaling in diabetic mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Adenosine-5-N'-(2,4-dinitro-5-fluorophenyl)phosphohydrazine has several advantages for lab experiments. It is a potent inhibitor of PTPs and can be used to modulate various cellular signaling pathways. Adenosine-5-N'-(2,4-dinitro-5-fluorophenyl)phosphohydrazine is also relatively easy to synthesize, making it readily available for research purposes. However, there are also some limitations to using Adenosine-5-N'-(2,4-dinitro-5-fluorophenyl)phosphohydrazine. It can be toxic to cells at high concentrations, and its effects on PTPs may not be specific to a particular isoform. Additionally, Adenosine-5-N'-(2,4-dinitro-5-fluorophenyl)phosphohydrazine may have off-target effects on other enzymes or cellular processes.
Direcciones Futuras
There are several future directions for research involving Adenosine-5-N'-(2,4-dinitro-5-fluorophenyl)phosphohydrazine. One area of interest is the development of more specific inhibitors of PTPs. Adenosine-5-N'-(2,4-dinitro-5-fluorophenyl)phosphohydrazine is a broad-spectrum inhibitor of PTPs, and more specific inhibitors could provide insights into the roles of individual isoforms. Another area of interest is the use of Adenosine-5-N'-(2,4-dinitro-5-fluorophenyl)phosphohydrazine in combination with other drugs or therapies. Adenosine-5-N'-(2,4-dinitro-5-fluorophenyl)phosphohydrazine has been shown to have synergistic effects with other drugs in some studies, and further research could explore these interactions. Finally, there is interest in using Adenosine-5-N'-(2,4-dinitro-5-fluorophenyl)phosphohydrazine in the development of new therapies for various diseases, including cancer and diabetes.
Métodos De Síntesis
The synthesis of Adenosine-5-N'-(2,4-dinitro-5-fluorophenyl)phosphohydrazine involves several steps, starting with the reaction of 2,4-dinitro-5-fluorophenylhydrazine with adenosine-5'-monophosphate (AMP) to form the intermediate compound 2,4-dinitro-5-fluorophenylhydrazine-AMP. This intermediate is then treated with phosphorus oxychloride to form Adenosine-5-N'-(2,4-dinitro-5-fluorophenyl)phosphohydrazine. The overall yield of this synthesis method is around 20%.
Aplicaciones Científicas De Investigación
Adenosine-5-N'-(2,4-dinitro-5-fluorophenyl)phosphohydrazine has been used extensively in scientific research as a tool to study the role of PTPs in various cellular processes. PTPs are involved in the regulation of many signaling pathways, including those involved in cell growth, differentiation, and apoptosis. By inhibiting PTPs, Adenosine-5-N'-(2,4-dinitro-5-fluorophenyl)phosphohydrazine can modulate these pathways and provide insights into their mechanisms of action. Adenosine-5-N'-(2,4-dinitro-5-fluorophenyl)phosphohydrazine has been used to study the role of PTPs in cancer, diabetes, and neurodegenerative diseases, among others.
Propiedades
Número CAS |
135101-78-9 |
|---|---|
Nombre del producto |
Adenosine-5-N'-(2,4-dinitro-5-fluorophenyl)phosphohydrazine |
Fórmula molecular |
C16H17FN9O10P |
Peso molecular |
545.33 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-N-(5-fluoro-2,4-dinitroanilino)phosphonamidic acid |
InChI |
InChI=1S/C16H17FN9O10P/c17-6-1-7(9(26(31)32)2-8(6)25(29)30)22-23-37(33,34)35-3-10-12(27)13(28)16(36-10)24-5-21-11-14(18)19-4-20-15(11)24/h1-2,4-5,10,12-13,16,22,27-28H,3H2,(H2,18,19,20)(H2,23,33,34)/t10-,12-,13-,16-/m1/s1 |
Clave InChI |
NVHIPXVWGGOHPN-XNIJJKJLSA-N |
SMILES isomérico |
C1=C(C(=CC(=C1F)[N+](=O)[O-])[N+](=O)[O-])NNP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O |
SMILES |
C1=C(C(=CC(=C1F)[N+](=O)[O-])[N+](=O)[O-])NNP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |
SMILES canónico |
C1=C(C(=CC(=C1F)[N+](=O)[O-])[N+](=O)[O-])NNP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |
Otros números CAS |
135101-78-9 |
Sinónimos |
adenosine-5-N'-(2,4-dinitro-5-fluorophenyl)phosphohydrazine DNPH-AMP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





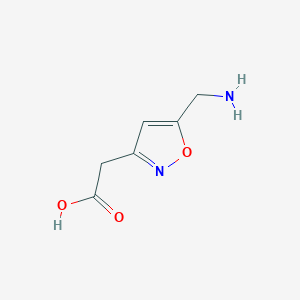
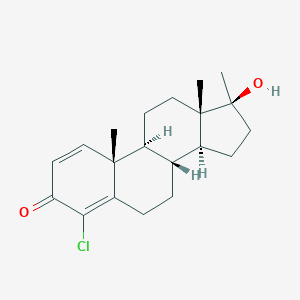
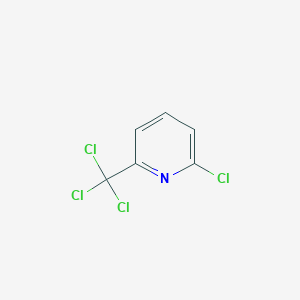
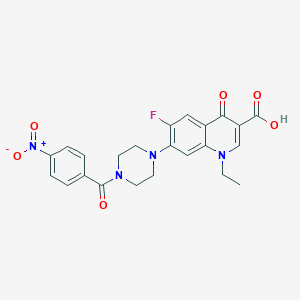
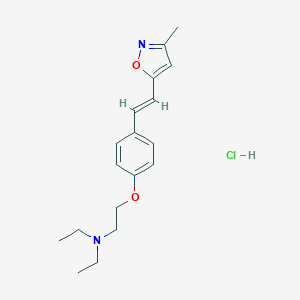
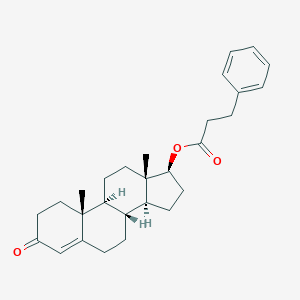
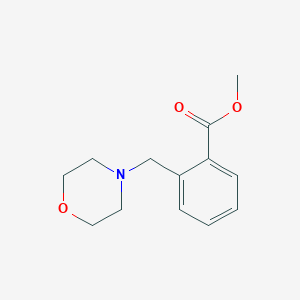
![Benzyl 1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B159573.png)
